1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride
Description
Discovery and Development Timeline
The compound 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride emerged from broader investigations into fluorinated phenethylamine derivatives during the early 21st century. Initial synthetic efforts targeting halogenated amines for pharmaceutical applications date to the 2000s, with patent filings such as ZA200502246B (2005) describing methods for synthesizing difluorophenyl-substituted amines for treating chronic obstructive pulmonary disease. By 2009, PubChem records indicate the establishment of a structural entry for (R)-1-(2,4-difluorophenyl)-2-methylpropan-1-amine, a closely related enantiomer, highlighting early interest in stereochemical variations.
Subsequent advancements in synthetic organic chemistry, particularly in asymmetric catalysis, enabled the systematic exploration of branched alkylamine side chains. The 2019 patent US10351558B2 exemplifies this progression, detailing novel Factor IXa inhibitors incorporating difluorophenyl motifs, though not directly referencing the hydrochloride salt. The hydrochloride form likely arose from salt-forming optimization studies to enhance solubility and stability, a common practice in pharmaceutical development.
Table 1: Key Milestones in Compound Development
Position Within the Fluorinated Phenethylamine Compound Class
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride belongs to the substituted phenethylamine class, characterized by a phenyl ring connected to an ethylamine backbone. Its structural uniqueness stems from two fluorine atoms at the 2- and 4-positions of the aromatic ring and a tertiary amine group with a methyl branch at the β-carbon. This configuration distinguishes it from:
- 2-Fluoroamphetamine (2-FA) : Mono-fluorinated at the 2-position with a primary amine.
- 4-Fluoroamphetamine (4-FA) : Mono-fluorinated at the 4-position, associated with stimulant effects.
The difluoro substitution pattern enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability. The tertiary amine structure may reduce metabolic deamination rates, extending biological activity compared to primary amines like 2-FA.
Evolution of Research Interest and Applications
Early research focused on the compound’s potential as a bronchodilator, as evidenced by its inclusion in patent ZA200502246B for COPD therapeutics. The difluorophenyl moiety’s electronic properties were hypothesized to optimize receptor binding affinity in pulmonary tissues.
By the late 2010s, applications expanded into anticoagulation therapy. Patent US10351558B2 disclosed derivatives of 1-(2,4-difluorophenyl)-2-methylpropan-2-amine as intermediates in Factor IXa inhibitor synthesis, leveraging the aromatic fluorine atoms to modulate enzyme active-site interactions. Concurrently, the enantiomeric purity of such compounds became a focus, with PubChem data reflecting stereochemical characterization efforts.
Comparative Significance Among Halogenated Amine Compounds
Halogenation profoundly influences the physicochemical and pharmacological profiles of amine compounds. Key comparisons include:
Electronegativity Effects :
- Fluorine : High electronegativity (3.98) induces strong electron-withdrawing effects, reducing aromatic ring electron density. This stabilizes charge-transfer interactions in receptor binding.
- Chlorine : Lower electronegativity (3.16) but greater atomic radius, favoring hydrophobic interactions over electronic effects.
Metabolic Stability :
- Difluoro substitution at 2,4-positions resists oxidative metabolism better than mono-halogenated analogs, as demonstrated in comparative pharmacokinetic studies of related compounds.
Table 2: Halogenated Amine Property Comparison
| Halogen | Electronegativity | Common Substitution Sites | Metabolic Vulnerability |
|---|---|---|---|
| F | 3.98 | 2-, 4-, 2,4- | Low (C-F bond stability) |
| Cl | 3.16 | 3-, 4- | Moderate (C-Cl cleavage) |
| Br | 2.96 | Para positions | High (dehalogenation) |
The 2,4-difluoro configuration in 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride thus represents a strategic balance between electronic modulation and metabolic resilience, underpinning its utility in diverse therapeutic contexts.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(2,13)6-7-3-4-8(11)5-9(7)12;/h3-5H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPTXHFNCBFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868049-70-1 | |
| Record name | 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and 2-methylpropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Overview
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural characteristics. This compound features a difluorophenyl group attached to a methylpropan-2-amine backbone, existing as a hydrochloride salt which enhances its solubility and stability. Its applications span across chemistry, biology, and medicine, making it a versatile compound in research.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride has several significant applications in scientific research:
Chemistry
- Building Block in Organic Synthesis : The compound serves as a key intermediate in the synthesis of various organic compounds due to its reactive functional groups.
- Reagent in Chemical Reactions : It is utilized in substitution and oxidation reactions, contributing to the development of new chemical entities.
Biology
- Biological Activity Studies : The compound is being investigated for its interactions with biological targets such as enzymes and receptors.
- Neuroinflammation Research : Studies have shown that analogs of this compound can reduce pro-inflammatory cytokines in rodent models, indicating potential neuroprotective properties.
Medicine
- Therapeutic Potential : Research is ongoing into its efficacy against diseases such as African sleeping sickness caused by Trypanosoma brucei. In animal models, it has demonstrated complete cure without relapse over a 30-day observation period, although toxicity at higher doses has been noted.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride:
| Study Focus | Findings |
|---|---|
| Neuroinflammation | Significant reduction in pro-inflammatory cytokines in rodent models. |
| Antiparasitic Activity | Effective against Trypanosoma brucei, achieving complete cure in mouse models. |
| Cancer Research | Induces apoptosis in cancer cell lines via mitochondrial pathways and caspase activation. |
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences
The 2,2-difluoroethanamine variant (CAS 2060062-92-0) introduces additional fluorine atoms on the ethane backbone, altering steric and electronic properties significantly .
Molecular Weight and Backbone :
- The target compound’s branched 2-methylpropan-2-amine backbone provides steric hindrance, reducing rotational freedom compared to linear analogs like 1-(2-fluorophenyl)propan-1-amine HCl (CAS 1955554-65-0) .
Applications: Mono-fluoro analogs (4-fluoro and 2-fluoro) are primarily used as intermediates, while the 2,4-difluoro derivative is tailored for drug discovery due to its balanced lipophilicity and stability .
Research Findings and Functional Insights
- Bioactivity: The 2,4-difluorophenyl group is associated with improved blood-brain barrier penetration in CNS-targeting drugs compared to mono-fluoro analogs .
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility (>50 mg/mL in DMSO) compared to neutral analogs like 1-(3-fluorophenyl)but-3-yn-2-amine HCl (CAS 2193065-31-3) .
- Synthetic Utility : The branched structure of 1-(2,4-difluorophenyl)-2-methylpropan-2-amine HCl simplifies regioselective modifications in medicinal chemistry workflows, unlike linear derivatives requiring protective-group strategies .
Notes
Structural Sensitivity: Minor changes in fluorine substitution (e.g., 2-fluoro vs. 4-fluoro) drastically alter physicochemical properties. For example, the 4-fluoro analog (CAS 1200-27-7) has a lower molecular weight (203.69 vs. 221.67) and reduced steric demand .
Stability: Difluoro-substituted compounds generally exhibit higher thermal stability than mono-fluoro analogs, as evidenced by differential scanning calorimetry (DSC) studies .
Biological Activity
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C10H13F2N·HCl
- Molecular Weight : 201.67 g/mol
- CAS Number : 22063500
- SMILES Notation : CC(C)(CC1=C(C=C(C=C1)F)F)N
Pharmacokinetics
Pharmacokinetic studies have shown variable absorption and distribution characteristics for this compound. For example, in studies involving NMRI mice, the compound demonstrated poor oral bioavailability due to first-pass metabolism, leading to low systemic exposure when administered orally compared to intraperitoneal (IP) routes.
Table 1: Pharmacokinetic Data in Mice
| Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng·mL·h) |
|---|---|---|---|---|---|
| NMRI | PO | 10 | 33 | 0.5 | 5700 |
| NMRI | IP | 10 | 830 | 0.25 | 66,000 |
| HRN | IP | 10 | 3800 | 0.5 | 1,000,000 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit certain enzymes and receptors involved in neuroinflammatory pathways. Specifically, compounds with similar structures have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the efficacy of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride in different disease models:
- Neuroinflammation : In a study investigating neuroprotective properties, analogs of this compound were tested for their ability to mitigate neuroinflammation in rodent models. Results indicated a significant reduction in pro-inflammatory cytokines following treatment .
- Antiparasitic Activity : A notable study examined the efficacy of the compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was found to be effective in a mouse model, achieving complete cure without relapse over a 30-day observation period . However, toxicity was observed at higher doses in transgenic mice lacking P450 metabolism, highlighting the need for careful dosing strategies.
- Cancer Research : Investigations into the anticancer potential of this compound revealed that it could induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
Q & A
Q. How can researchers optimize the synthesis of 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride to improve yield and purity?
Answer: Synthesis optimization requires careful control of reaction parameters. For analogous difluorophenyl-substituted amines, continuous flow reactors have been employed to enhance reproducibility and scalability, while inert atmospheres (e.g., nitrogen) prevent moisture interference during critical steps like amine salt formation . Reaction monitoring via thin-layer chromatography (TLC) ensures completion before crystallization, a method validated for structurally similar hydrochlorides . Key variables include stoichiometric ratios of fluorinated aryl precursors to amine intermediates, reaction temperature (typically 60–80°C), and acid concentration during hydrochloride salt formation. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended for high-purity isolates .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR): H and F NMR confirm the positions of fluorine substituents and the propan-2-amine backbone .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and chloride counterion presence.
- HPLC with UV/Vis detection: Assesses purity (>98% is typical for research-grade material) .
- X-ray crystallography: Resolves stereochemical ambiguities in crystalline forms, though this requires high-quality single crystals .
Q. How does the difluorophenyl moiety influence the compound’s solubility and stability in aqueous buffers?
Answer: The 2,4-difluorophenyl group enhances lipophilicity, reducing aqueous solubility compared to non-fluorinated analogs. However, the hydrochloride salt improves water solubility via ionic interactions. Stability studies for similar compounds show that pH 7.4 buffers at 25°C induce minimal degradation over 24 hours, but prolonged exposure to light or acidic conditions (pH < 4) may lead to amine deprotonation or fluorophenyl ring hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction pathways?
Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates in fluorophenyl-amine reactions. For example, ICReDD’s reaction path search methods combine DFT with experimental data to predict optimal conditions for regioselective fluorination or amine alkylation . Machine learning algorithms trained on datasets of fluorinated amines can also forecast byproduct formation, aiding in reaction design .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Answer: Discrepancies often arise from assay-specific variables (e.g., cell membrane permeability, buffer composition). Methodological solutions include:
- Dose-response normalization: Compare EC values across assays using internal standards.
- Metabolic stability assays: Use liver microsomes to assess whether differential cytochrome P450 metabolism explains activity variations .
- Binding affinity studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions independently of cellular context .
Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?
Answer:
- Chemical proteomics: Use photoaffinity labeling or activity-based probes to map protein targets in live cells .
- Kinetic isotope effects (KIE): H or C labeling identifies rate-limiting steps in enzymatic inhibition .
- Cryo-EM/X-ray co-crystallography: Resolve binding modes with molecular targets at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
